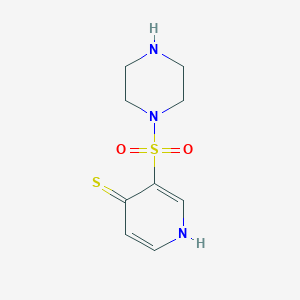

3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol

Description

Properties

Molecular Formula |

C9H13N3O2S2 |

|---|---|

Molecular Weight |

259.4 g/mol |

IUPAC Name |

3-piperazin-1-ylsulfonyl-1H-pyridine-4-thione |

InChI |

InChI=1S/C9H13N3O2S2/c13-16(14,12-5-3-10-4-6-12)9-7-11-2-1-8(9)15/h1-2,7,10H,3-6H2,(H,11,15) |

InChI Key |

OJWOAYMJMODVPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CNC=CC2=S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Piperazin 1 Ylsulfonyl Pyridine 4 Thiol and Its Analogues

Elucidation and Optimization of Synthetic Pathways for the Core Scaffold

The synthesis of the core 3-(piperazin-1-ylsulfonyl)pyridine-4-thiol structure is typically achieved through a logical, multi-step sequence that assembles the molecule piece by piece. Optimization of this sequence is critical for achieving high yields and purity, which are essential for any subsequent application of the compound.

The creation of the core scaffold is generally accomplished through a linear synthetic route that involves three key transformations: sulfonation of the pyridine (B92270) ring, conjugation with piperazine (B1678402), and introduction of the thiol group. A plausible and common pathway begins with a pre-functionalized pyridine ring, such as 4-chloropyridine (B1293800).

Sulfonation: The first major step is the introduction of a sulfonyl chloride group at the 3-position of the pyridine ring. This is a challenging but achievable electrophilic substitution reaction.

Piperazine Conjugation: The resulting pyridine-3-sulfonyl chloride is then reacted with piperazine. The nucleophilic nitrogen of piperazine displaces the chloride on the sulfonyl group to form a stable sulfonamide bond. This reaction creates the piperazin-1-ylsulfonyl moiety of the target molecule. nih.govmdpi.com

Thiol Introduction: The final key step is the introduction of the thiol group at the 4-position. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom on the pyridine ring is displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH). researchgate.net This step converts the 4-chloropyridine intermediate into the final pyridine-4-thiol (B7777008) product.

This entire process can be conceptualized as a convergent synthesis where different key fragments are sequentially added to the pyridine core. syrris.jp The modularity of this approach is one of its key strengths, allowing for modifications at each step. nih.govresearchgate.net

Each step in the synthesis of this compound requires careful optimization to maximize product yield and ensure high purity. Key parameters that are typically fine-tuned include the choice of solvent, the type of base used, reaction temperature, and reaction time. nih.gov

For the piperazine conjugation step, the choice of base and solvent is critical. A non-nucleophilic organic base, such as triethylamine (B128534) or diisopropylethylamine, is often used to neutralize the HCl generated during the reaction without competing with the piperazine nucleophile. The reaction is typically run in an aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) to ensure solubility of the reactants and facilitate the reaction. nih.govmdpi.com

Similarly, for the introduction of the thiol group via SNAr, reaction conditions are paramount. The choice of the sulfur source and the solvent can significantly impact the reaction's success.

Below is a table illustrating how reaction conditions can be optimized for a generic nucleophilic aromatic substitution step, a key transformation in the synthesis.

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Solvent | Dichloromethane | Acetonitrile | Dimethylformamide (DMF) | DMF often leads to higher yields in SNAr due to its high polarity and boiling point. researchgate.net |

| Base | Triethylamine | Potassium Carbonate | Cesium Carbonate | Stronger inorganic bases like K₂CO₃ or Cs₂CO₃ can improve reaction rates. nih.govnih.gov |

| Temperature | Room Temp | 60 °C | 100 °C | Higher temperatures generally accelerate the reaction, but can also lead to side products. |

| Time | 6 hours | 12 hours | 24 hours | Reaction time is optimized to ensure full conversion without product degradation. nih.gov |

Development of Novel Synthetic Strategies for Structural Diversification

A significant area of research is the development of synthetic methods that allow for the structural diversification of the this compound scaffold. This involves strategically introducing a variety of chemical groups onto the pyridine ring, modifying the piperazine unit, and derivatizing the thiol group to explore the surrounding chemical space.

Introducing substituents onto the pyridine ring can be achieved in two main ways: by starting with a pre-substituted pyridine raw material or by performing late-stage functionalization on the assembled scaffold. Using substituted 4-chloropyridines as starting materials allows for the placement of groups at the 2-, 5-, or 6-positions.

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offer powerful tools for late-stage functionalization. chim.it These reactions could potentially be used on a halogenated version of the core scaffold to introduce a wide variety of aryl, heteroaryl, or alkyl groups, creating a diverse library of analogues.

The piperazine ring offers a readily accessible point for modification. nih.gov The secondary amine on the piperazine ring is a versatile handle for introducing a wide range of substituents. This can be done either by using a pre-functionalized N-substituted piperazine during the conjugation step or by reacting the free N-H of the coupled product with various electrophiles (e.g., alkyl halides, acyl chlorides). nih.govnih.gov This allows for the exploration of how different groups on the piperazine ring influence the compound's properties. nih.gov

The following table showcases a variety of substituents that can be introduced onto the piperazine ring.

| Reagent Class | Example Reagent | Resulting Substituent (R) |

| Alkyl Halide | Methyl Iodide | -CH₃ |

| Benzyl Halide | Benzyl Bromide | -CH₂Ph |

| Acyl Chloride | Acetyl Chloride | -C(O)CH₃ |

| Sulfonyl Chloride | Methanesulfonyl Chloride | -S(O)₂CH₃ |

| Isocyanate | Phenyl Isocyanate | -C(O)NHPh |

The thiol group is a highly reactive and versatile functional group that can be easily derivatized to modulate the compound's characteristics. nih.gov Common derivatizations include S-alkylation to form thioethers, S-acylation to form thioesters, and oxidation to form disulfides or sulfonic acids. These modifications can significantly alter the molecule's electronic and steric properties. To prevent unwanted reactions during other synthetic steps, the thiol group may be temporarily protected, often with a trityl group, and then deprotected in the final step of the synthesis. mdpi.com

A summary of potential thiol derivatizations is presented below.

| Reaction Type | Reagent | Resulting Functional Group |

| S-Alkylation | Methyl Iodide | Thioether (-SCH₃) |

| S-Acylation | Acetyl Chloride | Thioester (-SC(O)CH₃) |

| Oxidation (mild) | Air/I₂ | Disulfide (-S-S-) |

| Oxidation (strong) | H₂O₂ | Sulfonic Acid (-SO₃H) |

Through these diverse synthetic strategies, a broad chemical space around the central this compound scaffold can be systematically explored.

Implementation of Green Chemistry Principles in Synthesis

The growing emphasis on sustainable practices in the chemical industry necessitates the incorporation of green chemistry principles into the synthesis of complex molecules like this compound. The application of these principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of piperazine and sulfonamide-containing compounds, several green methodologies can be considered. prepchem.com

One key area of focus is the use of environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water, ionic liquids, or supercritical fluids. For instance, the sulfonylation of amines has been successfully carried out in aqueous media, which simplifies workup procedures and reduces the environmental impact. sci-hub.se

Microwave-assisted and ultrasound-assisted syntheses represent another avenue for greening the production of such compounds. nih.gov These techniques can significantly reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. mdpi.com For example, the synthesis of 1,2,4-triazole (B32235) derivatives, which share some structural similarities with the pyridine core, has been efficiently achieved using microwave irradiation in a solid-state reaction, thereby eliminating the need for a solvent altogether. researchgate.net

Furthermore, the development of one-pot, multi-component reactions is a cornerstone of green synthesis. google.com Such reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, improve process efficiency and reduce waste generation. The synthesis of substituted pyridines has been accomplished through multi-component strategies, showcasing the potential for applying this approach to the target molecule. google.com

The choice of reagents also plays a crucial role. For instance, in the synthesis of sulfonyl chlorides, traditional methods often employ harsh and toxic chlorinating agents. Greener alternatives, such as the use of N-chlorosuccinimide (NCS) or oxidative chlorination in aqueous media, can mitigate these hazards. organic-chemistry.orgresearchgate.net

Below is a table summarizing potential green chemistry approaches for the synthesis of analogues of this compound, based on literature for similar transformations.

| Synthetic Step | Conventional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Sulfonylation | Use of pyridine or dichloromethane as solvent. | Reaction in water or PEG-400. sci-hub.se | Reduced solvent toxicity and flammability, easier workup. |

| Thiol Introduction | Use of hazardous thiolating agents. | Two-step procedure using thiobenzoic acid. nuph.edu.ua | Milder reaction conditions, higher yields. |

| Energy Input | Conventional heating for extended periods. | Microwave or ultrasound irradiation. nih.govmdpi.com | Faster reaction times, lower energy consumption, potentially higher yields. |

| Process Design | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reaction. google.com | Increased efficiency, reduced waste, and lower operational costs. |

Challenges and Considerations for Scalability in the Synthetic Production of this compound

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents a unique set of challenges. Ensuring safety, cost-effectiveness, and consistent product quality are paramount in large-scale manufacturing.

One of the primary challenges lies in the management of reaction conditions. For example, the formation of sulfonyl chlorides can be highly exothermic, requiring careful temperature control to prevent runaway reactions, especially on a large scale. The use of continuous flow reactors can offer a safer and more efficient alternative to traditional batch processing by providing better heat and mass transfer. mdpi.com

Purification of intermediates and the final product is another significant hurdle. The presence of impurities can affect the quality and efficacy of the final compound. Developing robust and scalable purification methods, such as crystallization or chromatography, that are both efficient and economically viable is crucial. The synthesis of piperazine-containing drugs often involves multi-step sequences where the removal of impurities can be challenging and costly. nih.gov

The handling of hazardous materials on an industrial scale requires stringent safety protocols. Reagents such as sulfonyl chlorides and some thiolating agents can be corrosive, toxic, or have unpleasant odors. nih.govresearchgate.net Implementing closed-system transfers and effective waste treatment protocols is essential to ensure worker safety and minimize environmental impact.

The table below outlines some of the key challenges and potential mitigation strategies for the scalable synthesis of this compound.

| Challenge | Potential Impact on Scalability | Mitigation Strategy |

| Exothermic Reactions | Safety risks (runaway reactions), difficulty in temperature control. | Use of flow chemistry for better heat management, careful monitoring of reaction parameters. mdpi.com |

| Purification | High costs, potential for low yields, product quality issues. | Development of efficient crystallization processes, exploring alternative purification techniques. |

| Hazardous Reagents | Worker safety concerns, environmental contamination. | Use of less hazardous alternative reagents, implementation of closed-system handling. organic-chemistry.orgresearchgate.net |

| Cost of Goods | High production costs making the process economically unviable. | Optimization of reaction conditions to improve yields, sourcing of cheaper raw materials. |

| Waste Management | Environmental pollution, high disposal costs. | Implementation of solvent recycling, use of catalytic reactions to minimize waste. |

Structure Activity Relationship Sar Investigations of 3 Piperazin 1 Ylsulfonyl Pyridine 4 Thiol Derivatives

Impact of Positional Isomerism and Substituent Effects on Biological Activity

The biological profile of 3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol derivatives is highly sensitive to the placement and nature of substituents on its core scaffolds. Alterations can dramatically affect the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

The pyridine (B92270) ring is a common scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. mdpi.com Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking and hydrophobic interactions. nih.gov The substitution pattern on the pyridine ring of sulfonyl pyridine thiol compounds is a critical determinant of their target interaction profiles.

Table 1: Impact of Pyridine Ring Substituents on Biological Activity in Related Compounds

| Compound Class | Substitution | Observed Effect on Activity | Source |

|---|---|---|---|

| Pyridine Derivatives | Addition of methoxy (B1213986) (OMe) groups | Increased antiproliferative activity with more OMe groups. mdpi.com | mdpi.com |

| Imidazo[1,2-a]pyridine (B132010) Derivatives | Modifications on the pyridine moiety | Influences affinity for various neutral and ion species. researchgate.net | researchgate.net |

The piperazine (B1678402) moiety is a widely used scaffold in drug discovery, valued for its favorable pharmacokinetic properties and its ability to be readily functionalized. researchgate.netnih.gov The two nitrogen atoms in the piperazine ring provide opportunities for creating derivatives with diverse properties. researchgate.net In particular, the distal nitrogen atom (N-4) of the piperazine ring in this compound is a key point for modification to modulate biological efficacy.

SAR studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues demonstrated that the piperazine ring was essential for target-selective whole-cell activity. nih.gov Similarly, research on other piperazine-containing compounds has shown that modifications such as adding aryl groups can lead to potent antifungal or antibacterial activity. mdpi.comnih.gov

Table 2: Influence of Piperazine N-Substitution on Inhibitory Activity in Analogous Compounds

| Parent Scaffold | N-Substitution | Target | Effect on Potency (IC₅₀) | Source |

|---|---|---|---|---|

| Arylsulfonyl piperazine | p-fluorophenyl | Hα3β4 nAChRs | 13.6 µM (6-fold increase vs. o-fluorophenyl) | nih.gov |

| Arylsulfonyl piperazine | p-methoxyphenyl | Hα4β2 nAChRs | 17.1 µM (2-fold decrease vs. o-fluorophenyl) | nih.gov |

| 1-(5-isoquinolinesulfonyl)piperazine | Cyclohexyl | M. tuberculosis IMPDH | Essential for activity | nih.gov |

The thiol (-SH) group is a chemically reactive functional group that can play a significant role in a molecule's mechanism of action. It can act as a hydrogen bond donor, a nucleophile, or a metal ligand. The reactivity of thiol groups can be crucial for the biological activity of certain compounds, particularly those that act as enzyme inhibitors by forming covalent bonds with cysteine residues in the active site. mdpi.com

In the context of this compound, the thiol group represents a key feature for potential target interaction. Modification or replacement of this group would be expected to have a profound impact on the structure-activity profile. For example, alkylation or oxidation of the thiol to a disulfide or sulfonic acid would eliminate its ability to act as a hydrogen bond donor or nucleophile in its original capacity.

Studies on other compounds where a thiol group is critical have shown that its trapping ability can be directly correlated with biological activity. mdpi.com Therefore, assessing modifications to the thiol group is essential. This could involve replacing it with other functional groups like a hydroxyl (-OH) or an amine (-NH2) to probe the importance of the sulfur atom and the acidity of the group. Such modifications would help to elucidate whether the thiol group is involved in direct covalent bonding, coordination with a metal ion in a metalloenzyme, or specific hydrogen bonding interactions. nih.gov

Conformational Analysis of Derivatives and its Correlation with Biological Response

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological activity. For a molecule to interact effectively with its biological target, it must adopt a specific, low-energy conformation that is complementary to the binding site. Conformational analysis of this compound derivatives is therefore crucial for understanding their biological response.

Pharmacophore Modeling and Ligand-Based Drug Design for Sulfonyl Pyridine Thiol Compounds

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. creative-biolabs.com Pharmacophore modeling is a key technique in this approach, which involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.tr

For sulfonyl pyridine thiol compounds, a pharmacophore model can be generated by analyzing a set of active and inactive derivatives. nih.gov This process involves identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and mapping their spatial relationships. creative-biolabs.comnih.gov

A hypothetical pharmacophore model for a this compound derivative would likely include:

An aromatic ring feature corresponding to the pyridine ring.

A hydrogen bond acceptor feature from the pyridine nitrogen and/or the sulfonyl oxygens.

A hydrogen bond donor feature from the thiol group.

A positive ionizable or hydrogen bond acceptor feature associated with the distal piperazine nitrogen.

A hydrophobic or specific interaction feature defined by the N-substituent on the piperazine ring.

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that possess the required features and are therefore likely to be active. dergipark.org.trnih.gov This approach accelerates the discovery of new lead compounds with potentially improved properties. The model serves as a powerful tool for guiding the synthesis of new derivatives by prioritizing modifications that are most likely to enhance biological activity. mdpi.com

Molecular Mechanisms of Action and Biological Target Identification

Characterization of Protein-Ligand Interaction Modalities

The interaction of 3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol with biological macromolecules is governed by its capacity for both irreversible covalent bonding and reversible non-covalent interactions. These modalities underpin its potential to engage with a variety of protein targets.

The sulfonyl pyridine (B92270) core of the molecule is a key determinant of its reactivity towards nucleophilic amino acid residues, particularly cysteine. mdpi.com Compounds containing a 2-sulfonylpyridine moiety have been identified as tunable, cysteine-reactive electrophiles that can selectively modify biological thiols. acs.orgnih.govblogspot.comacs.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol group of a cysteine residue attacks the electron-deficient pyridine ring, leading to the displacement of the sulfonyl group and the formation of a stable, covalent thioether bond. nih.govnih.gov

This covalent modification can lead to the inactivation of key reactive cysteine residues, for instance, within an enzyme's active site. nih.gov The reactivity of the sulfonyl pyridine warhead can be finely tuned by substitutions on the pyridine ring, which alters its electrophilicity. nih.govnih.gov This allows for the design of covalent modifiers with high selectivity for specific protein targets over the broader proteome. nih.gov The formation of such covalent adducts can be confirmed experimentally through techniques like tandem mass spectrometry, which can identify the specific amino acid residue that has been modified. nih.gov

| Reactive Moiety | Mechanism | Target Residue | Effect | Reference |

|---|---|---|---|---|

| 2-Sulfonylpyridine | Nucleophilic Aromatic Substitution (SNAr) | Cysteine | Covalent Adduct Formation, Irreversible Inhibition | acs.orgnih.govnih.gov |

| α,β-Unsaturated Carbonyls | Michael Addition | Cysteine | Irreversible Covalent Inhibition | nih.gov |

| Chloroacetamide | Nucleophilic Substitution | Cysteine | Irreversible Covalent Inhibition | nih.gov |

Beyond covalent interactions, the distinct functional groups of this compound provide multiple opportunities for hydrogen bonding and electrostatic interactions. These non-covalent forces are crucial for the initial recognition and orientation of the ligand within a protein's binding pocket, preceding any covalent reaction and determining binding affinity for non-covalent targets. mdpi.com

The sulfonamide moiety is a prominent pharmacophore known for its ability to participate in hydrogen bonding. acs.org The sulfonamide oxygens can act as hydrogen bond acceptors, forming interactions with backbone amides or the side chains of residues like tyrosine and isoleucine. nih.govacs.org The pyridine nitrogen atom can also serve as a hydrogen bond acceptor. acs.org Furthermore, the thiol group of pyridine-4-thiol (B7777008) can act as a hydrogen bond donor, and in its zwitterionic form, the sulfur atom can act as a dual acceptor for both halogen and hydrogen bonds. nih.gov Weak C-H···π hydrogen bonds may also contribute to the stability of the protein-ligand complex. rsc.orgresearchgate.net The piperazine (B1678402) ring, depending on its protonation state, can engage in hydrogen bonding and ionic interactions. These varied interactions allow the molecule to form a complex and stable network of contacts within a biological target. acs.orgrsc.org

| Functional Group | Potential Interaction | Role | Interacting Amino Acid Examples | Reference |

|---|---|---|---|---|

| Sulfonamide Oxygens | Hydrogen Bond | Acceptor | Tyr, Phe, Ile | acs.org |

| Pyridine Nitrogen | Hydrogen Bond | Acceptor | Tyr | acs.org |

| Thiol Group (-SH) | Hydrogen Bond | Donor/Acceptor | - | nih.gov |

| Piperazine Nitrogens | Hydrogen Bond / Ionic | Donor/Acceptor | - | - |

| Aromatic Ring | C-H···π Interaction | Acceptor | - | rsc.org |

Enzyme Inhibition Profiling and Mechanistic Elucidation

The structural features of this compound suggest its potential as an inhibitor of several key enzyme families, notably carbonic anhydrases and cytochrome P450 enzymes.

Carbonic Anhydrase (CA): The sulfonamide group is a classic zinc-binding moiety that is the hallmark of most carbonic anhydrase inhibitors. nih.govresearchgate.net Pyridine sulfonamides, in particular, have been extensively studied as inhibitors of various human (h) CA isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. mdpi.comnih.gov These inhibitors function by coordinating the catalytic zinc ion in the enzyme's active site, displacing a water molecule and blocking the enzyme's catalytic activity. mdpi.com The inhibitory potency (expressed as KI) and isoform selectivity of pyridine sulfonamides can be modulated by substitutions on the pyridine ring, which interact with amino acid residues in the active site cavity. mdpi.comresearchgate.net For instance, certain 4-substituted pyridine-3-sulfonamides have shown KI values in the nanomolar range and significant selectivity for the cancer-associated hCA IX and XII isoforms over the ubiquitous cytosolic isoforms. mdpi.comnih.gov

| Compound Class | Target Isoform | Inhibition Constant (KI) | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | 58.8 nM - 8010 nM | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | Potent inhibition noted | nih.gov |

| 4-Substituted Pyridine-3-sulfonamides | hCA IX | 137 nM (lowest reported) | nih.gov |

| 4-Substituted Pyridine-3-sulfonamides | hCA XII | 91 nM (lowest reported) | nih.gov |

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) active site, inducing a conformational change that alters the protein's function. wikipedia.orguniversiteitleiden.nl This mechanism offers the potential for greater selectivity and a more controlled "tuning" of protein activity compared to direct active site inhibitors. universiteitleiden.nl

Notably, sulfonyl pyridine derivatives have been identified as covalent allosteric inhibitors. acs.orgnih.gov For example, a selective covalent modifier of adenosine (B11128) deaminase (ADA) was discovered that utilizes a 2-sulfonylpyridine warhead. acs.orgnih.gov This molecule targets a cysteine residue distal to the enzyme's active site, and the resulting covalent adduct formation allosterically attenuates the enzyme's catalytic activity. acs.orgnih.govacs.org This demonstrates that the sulfonyl pyridine moiety can be incorporated into molecules designed not only to block active sites but also to modulate protein function through long-range conformational changes initiated from an allosteric site. nih.gov This provides a sophisticated mechanism through which compounds like this compound could exert their biological effects.

Receptor Binding and Signaling Pathway Modulation

The piperazine sulfonamide scaffold present in this compound is a common feature in ligands targeting G protein-coupled receptors (GPCRs). Research on structurally related compounds suggests potential interactions with several receptor families.

For instance, a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)pyridazines, which bear a strong resemblance to the subject compound, were identified as pan-muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. nih.gov These compounds were potent at the human M4 receptor and demonstrated the ability to penetrate the central nervous system, despite lacking the basic amine typical of classical mAChR antagonists. nih.gov Similarly, other pyridine derivatives have been developed as positive allosteric modulators of the muscarinic M1 receptor. google.com

Furthermore, arylalkylsulfonyl piperazine derivatives have been shown to be a new class of high-affinity ligands for sigma (σ) receptors, displaying selectivity for the σ1 subtype over the σ2 subtype. nih.gov These findings suggest that this compound could potentially bind to and modulate the signaling pathways of GPCRs such as muscarinic or sigma receptors, thereby influencing a wide range of physiological processes.

Exploration of Interactions with Neural Tissue Receptors

The piperazine moiety is a well-established pharmacophore in neuropharmacology, known for its ability to interact with a wide array of neural tissue receptors. researchgate.net This suggests that this compound could potentially exhibit activity at similar targets. Piperazine derivatives have been shown to act as agonists or antagonists at various neurotransmitter receptors, thereby influencing neuronal signaling. researchgate.netijrrjournal.com

Key receptor families that frequently interact with piperazine-containing compounds include:

Serotonin (B10506) (5-HT) Receptors: Many therapeutic agents containing a piperazine ring show significant affinity for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A). nih.gov These interactions are crucial for modulating mood, anxiety, and other neurological processes. The N-arylpiperazine moiety, in particular, is noted for its importance in serotonergic activity. nih.gov

Dopamine (B1211576) (D) Receptors: The piperazine structure is also integral to compounds that target dopamine receptors, such as the D2, D3, and D4 subtypes. eurekaselect.com For instance, the antipsychotic drug aripiprazole (B633) contains a piperazine moiety and functions as a partial agonist at D2 receptors. researchgate.net

GABA Receptors: Certain N-aryl piperazines have demonstrated the ability to act as GABA receptor antagonists. ijrrjournal.com

Adrenergic Receptors: Modulation of adrenergic receptors is another reported activity of some piperazine derivatives. nih.gov

Muscarinic Acetylcholine Receptors (mAChRs): Structurally related compounds featuring a sulfonylpiperazine core have been identified as pan-muscarinic antagonists across M1-5 receptors. nih.gov

The potential for this compound to interact with these receptors would depend on its three-dimensional structure and its ability to bind to the specific receptor pockets.

Table 1: Potential Neural Receptor Interactions for Piperazine-Containing Compounds

| Receptor Family | Specific Subtypes Commonly Targeted | Potential Functional Outcome |

| Serotonin | 5-HT1A, 5-HT2A | Modulation of mood and anxiety |

| Dopamine | D2, D3, D4 | Antipsychotic or neurological effects |

| GABA | GABAA | Antagonistic activity |

| Adrenergic | Various | Modulation of autonomic functions |

| Muscarinic | M1-M5 | Pan-antagonistic activity |

Investigation of Signal Transduction Pathway Interference

Given the potential for receptor interaction, it is plausible that this compound could interfere with intracellular signal transduction pathways. The activation or inhibition of G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, initiates a cascade of intracellular events.

Based on the activities of related chemical structures, potential areas of signal transduction interference include:

G Protein-Coupled Receptor (GPCR) Signaling: Interaction with GPCRs could modulate the activity of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels. khanacademy.org Altered cAMP levels would, in turn, affect the activity of Protein Kinase A (PKA), which phosphorylates numerous downstream targets. khanacademy.org

Phosphoinositide Signaling Pathway: Activation of certain GPCRs can also stimulate phospholipase C, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). khanacademy.org These second messengers are critical for mobilizing intracellular calcium and activating Protein Kinase C (PKC), respectively. khanacademy.org

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a common downstream target of many receptor tyrosine kinases and GPCRs. khanacademy.org Chemical inhibitors have been shown to block this pathway, which is involved in cell proliferation and differentiation. researchgate.net

Inflammatory Pathways: Some sulfonamide-containing compounds, such as sulfonamide diuretics, have been observed to modulate inflammatory pathways. nih.gov This can involve influencing the nuclear factor kappa B (NF-κB) signaling pathway, which is a critical regulator of the expression of pro-inflammatory cytokines like TNF-α and various interleukins. nih.gov

Table 2: Potential Signal Transduction Pathway Interference Based on Structural Moieties

| Pathway | Key Mediators | Potential Effect |

| cAMP Pathway | Adenylyl Cyclase, cAMP, PKA | Alteration of downstream protein phosphorylation |

| Phosphoinositide Pathway | Phospholipase C, IP3, DAG, PKC | Modulation of calcium signaling and cellular responses |

| MAPK/ERK Pathway | Raf, MEK, ERK | Influence on cell growth and differentiation |

| NF-κB Pathway | NF-κB, IκB kinase | Modulation of inflammatory gene expression |

Analysis of Effects on Gene Expression Systems

The interference with signal transduction pathways ultimately culminates in the modulation of gene expression. By influencing the activity of transcription factors, a compound can alter the transcription of specific genes, leading to changes in protein levels and cellular function.

Drawing from research on the pyridine moiety, one potential effect on gene expression could involve the cytochrome P450 (CYP) system.

Modulation of Cytochrome P450 Genes: Research has shown that pyridine itself can modulate the expression of the cytochrome P450IA gene subfamily. nih.gov Specifically, pyridine administration in rat models led to an increase in the mRNA levels of P450IA1 and P450IA2. nih.gov These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. The mechanism for this upregulation could be either through transcriptional activation or by increasing the stability of the mRNA. nih.gov

Therefore, it is conceivable that this compound could influence the expression of metabolic enzymes, which would have significant implications for its own metabolism and the metabolism of other substances.

Table 3: Potential Effects on Gene Expression Systems

| Gene Family | Specific Genes | Observed Effect by Related Compounds | Potential Mechanism |

| Cytochrome P450 | P450IA1, P450IA2 | Increased mRNA levels | Transcriptional activation or increased mRNA stabilization |

Preclinical Biological Evaluation Strategies Focus on Mechanistic Research

In Vitro Efficacy Studies and Mechanistic Insights

Initial research into the biological activities of 3-(piperazin-1-ylsulfonyl)pyridine-4-thiol and its derivatives has centered on their potential as antimicrobial and anticancer agents. The core chemical structure, combining a pyridine-4-thiol (B7777008) moiety with a piperazine (B1678402) sulfonyl group, offers a versatile scaffold for therapeutic development.

Antimicrobial Research: Susceptibility against Gram-Positive and Gram-Negative Bacteria, Fungi, and Mycobacteria

While direct studies on the antimicrobial activity of this compound are not extensively available in the current body of scientific literature, research on closely related pyridinyl sulfonyl piperazine derivatives provides significant insights into the potential antimicrobial profile of this compound class. These analogs have demonstrated notable activity, particularly against Gram-negative bacteria. nih.govacs.orgnih.govresearchgate.net

A series of pyridinyl sulfonyl piperazine compounds have been investigated as inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. nih.govacs.orgnih.govresearchgate.net These studies have revealed potent antibiotic activity against clinically relevant pathogens such as Escherichia coli and Klebsiella pneumoniae. nih.govacs.orgnih.govresearchgate.net The position of the nitrogen atom within the pyridine (B92270) ring was found to be a critical determinant of inhibitory potency. nih.govacs.org Specifically, analogs with the nitrogen at the ortho-position relative to the piperazine linkage exhibited significantly enhanced inhibition of LpxH compared to those with meta- or para-substitutions. nih.govacs.org

The general class of piperazine derivatives has been widely explored for its broad-spectrum antimicrobial activities, showing efficacy against various Gram-positive and Gram-negative bacteria, as well as some fungal species. researchgate.netnih.govderpharmachemica.com Similarly, pyridine-containing compounds are a well-established class of antimicrobials. mdpi.com However, specific data on the antifungal and antimycobacterial susceptibility of this compound or its immediate derivatives remains to be elucidated through dedicated studies.

Table 1: In Vitro Antibacterial Activity of Pyridinyl Sulfonyl Piperazine Analogs

| Compound ID | Target Organism | IC50 (nM) | Reference |

|---|---|---|---|

| JH-LPH-86 | E. coli LpxH | 85 | nih.govacs.org |

| JH-LPH-90 | E. coli LpxH | 112 | nih.govacs.org |

| AZ1 (phenyl analog) | E. coli LpxH | 360 | nih.govacs.org |

| JH-LPH-88 (para-pyridinyl) | E. coli LpxH | 3182 | nih.govacs.org |

This table is generated based on data for structurally similar compounds and not the specific compound this compound.

The primary mechanism of antimicrobial action for the pyridinyl sulfonyl piperazine class of compounds against Gram-negative bacteria has been identified as the inhibition of UDP-2,3-diacylglucosamine hydrolase (LpxH). nih.govacs.orgnih.govresearchgate.net LpxH is a key enzyme in the Raetz pathway of lipid A biosynthesis. Lipid A is an essential component of the outer membrane of Gram-negative bacteria, and its synthesis is vital for their survival. nih.govacs.orgnih.govresearchgate.net

Structural and computational analyses have revealed that the improved activity of ortho-substituted pyridinyl analogs is due to enhanced interactions with the F141 residue within the insertion lid of the LpxH enzyme. nih.govacs.orgnih.govresearchgate.net This specific interaction stabilizes the enzyme-inhibitor complex, leading to more potent inhibition. The general mechanism of action for sulfonamides often involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov However, for this particular class of pyridinyl sulfonyl piperazines, the primary target appears to be the lipid A pathway.

A significant advantage of targeting novel pathways, such as lipid A biosynthesis, is the potential to overcome existing antibiotic resistance mechanisms. Pyridinyl sulfonyl piperazine LpxH inhibitors have shown potent activity against wild-type Enterobacterales, a large order of Gram-negative bacteria that includes many multidrug-resistant pathogens. nih.govacs.orgnih.govresearchgate.net

One of the lead compounds from this class, JH-LPH-107, exhibited a low rate of spontaneous resistance development in vitro, suggesting that it may be a durable candidate for further development. nih.govnih.govresearchgate.net The efficacy of these compounds against strains resistant to commonly used antibiotics underscores the potential of this chemical scaffold in addressing the challenge of antimicrobial resistance. nih.govacs.orgnih.govresearchgate.net

Antiprotozoal and Antiparasitic Activity Investigations

There is currently no specific research available on the antiprotozoal or antiparasitic activities of this compound. However, the broader classes of pyridine and thiazole (B1198619) derivatives have been investigated for such activities. For instance, various thiazole derivatives have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria, and other protozoan parasites. nih.gov Similarly, certain imidazo[1,2-a]pyridine (B132010) derivatives have been studied for their activity against Trichomonas vaginalis. researchgate.net These findings suggest that the core structures present in this compound could warrant future investigation into its antiprotozoal and antiparasitic potential.

Antiviral Activity Research

Specific antiviral studies on this compound have not been reported. Nevertheless, both pyridine and piperazine moieties are found in a variety of compounds with demonstrated antiviral activity. mdpi.comnih.gov For example, some piperazine-substituted pyranopyridines have been evaluated for their effects on hepatitis B virus (HBV) and other RNA viruses. nih.gov While some weak activity against influenza virus and SARS-CoV-2 was noted for certain derivatives, it was not deemed significant enough for further development. nih.gov The potential for this compound to exhibit antiviral properties remains an open area for future research.

Anticancer Research: Elucidation of Cytotoxic Mechanisms and Antiproliferative Effects on Cell Lines

While direct anticancer studies on this compound are lacking, the constituent pyridine and piperazine scaffolds are prevalent in many anticancer agents. arabjchem.orgijsat.orgnih.gov Pyridine derivatives have shown a wide range of antiproliferative activities against various cancer cell lines, with their mechanisms of action often involving the inhibition of key cellular processes. arabjchem.orgijsat.orgnih.gov

For instance, certain functionalized pyridine-linked thiazole derivatives have demonstrated promising anticancer activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC50 values in the low micromolar range. researchgate.netbohrium.com Molecular docking studies of these compounds have suggested potential interactions with Rho-associated protein kinase (ROCK-1), a protein implicated in cancer cell migration and proliferation. researchgate.net Other pyridine derivatives have been found to exhibit cytotoxicity against human colorectal carcinoma (HT29) and lung cancer (A549) cell lines. researchgate.net The presence of both the pyridine and piperazine moieties in this compound suggests that it could be a candidate for future anticancer research, although experimental data is needed to confirm any cytotoxic or antiproliferative effects.

Anti-Inflammatory Response Modulation

Furthermore, hybrid molecules containing both pyridine and pyrimidine (B1678525) moieties have been shown to inhibit the cyclooxygenase (COX) enzyme, a key player in the inflammatory cascade. nih.gov Other research has focused on synthesizing novel 1,3,4-oxadiazole (B1194373) derivatives containing an arylpiperazine residue and a pyridothiazine-1,1-dioxide core, with the aim of creating synergistic anti-inflammatory effects through the inhibition of COX enzymes. mdpi.com These examples highlight the potential for molecules containing piperazine and pyridine rings to interact with key targets in inflammatory pathways. Future mechanistic research on this compound could explore its potential to modulate similar targets, such as COX enzymes or inflammatory cell signaling pathways.

Neurological Activity Research: Exploration of Antipsychotic, Anticonvulsant, and Antidepressant Effects, and Relevance to Neurodegenerative Diseases

The arylpiperazine moiety is a well-established pharmacophore in the development of drugs targeting the central nervous system (CNS). Compounds containing this structure have been explored for a range of neurological activities, including antidepressant, anxiolytic, and antipsychotic effects.

Antidepressant Effects: The mechanism of action for many arylpiperazine derivatives involves interaction with serotonergic receptors. For example, new arylpiperazine derivatives with isonicotinic and picolinic nuclei have demonstrated antidepressant-like effects in preclinical models, with evidence suggesting mediation through the serotonin (B10506) 5-HT1A receptors. nih.gov Similarly, studies on thieno[2,3-d]pyrimidinone derivatives containing an arylpiperazine group have shown high affinity and selectivity for the 5-HT1A receptor. nih.gov Another study on 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives found that the most active compound likely exerted its antidepressant effect through interactions with the 5-HT1A receptor. nih.gov

Anticonvulsant Effects: Research into bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit, which also incorporated a piperazine moiety, has demonstrated anticonvulsant properties in animal models. mdpi.com These compounds were shown to be superior to the reference drug ethosuximide (B1671622) in antagonizing pentylenetetrazole-induced seizures. mdpi.com

Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties of heterocyclic compounds are often explored for their potential therapeutic role in neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.com The rationale is that mitigating oxidative stress and inflammation can help protect neurons from progressive damage. mdpi.com While direct evidence for this compound is lacking, its structural components are found in molecules being investigated for neuroprotective effects. For instance, 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones have been developed as anti-inflammatory agents for neurodegenerative disorders, with a proposed mechanism involving binding to sigma and serotonin receptors, which are linked to cellular inflammation. nih.gov

Antioxidant Properties and Radical Scavenging Activity Studies

The thiol (-SH) group present in this compound suggests a potential for antioxidant activity, as thiols are known to be effective radical scavengers. The ability of a compound to donate a hydrogen atom is a key mechanism for neutralizing free radicals.

Several studies have investigated the antioxidant properties of heterocyclic compounds containing thiol or piperazine moieties. For example, the free radical scavenging potential of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, demonstrating its ability to neutralize free radicals. nih.gov Similarly, other 1,2,4-triazole-3-thiol derivatives have been synthesized and shown to possess antioxidant activity, with some compounds exhibiting higher radical scavenging activity than the standard antioxidant, ascorbic acid. researchgate.net

The piperazine nucleus is also found in compounds with demonstrated antioxidant properties. A study on 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety showed that some of these compounds exhibited DPPH radical scavenging activity. nih.gov Another investigation into 1,3,5-triazine (B166579) analogues incorporating a piperazine motif found that several compounds displayed significant radical scavenging activity in the ABTS assay, with some being more potent than the standards trolox (B1683679) and ascorbic acid. nih.gov

The general mechanism for the radical scavenging activity of many antioxidant compounds involves the donation of an electron or a hydrogen atom to a free radical, thereby stabilizing it. The DPPH assay, for instance, relies on the color change that occurs when the stable DPPH radical is reduced by an antioxidant. nih.gov

Table of Radical Scavenging Activity for Structurally Related Compounds

| Compound Class | Assay | IC50 / % Inhibition | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 × 10⁻³ M | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 × 10⁻³ M | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b) | DPPH | 5.84 µg/ml | researchgate.net |

| 1-aryl/aralkyl piperazine derivative (3c) | DPPH | 189.42 µmol/L | nih.gov |

| 1,3,5-triazine analogue with piperazine (Compound 5) | ABTS | EC50: 17.16 µM (at 60 min) | nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h) | DPPH | 73.5% scavenging at 10 µM | mdpi.com |

This table is for illustrative purposes and shows data for compounds with similar functional groups, not for this compound itself.

Selectivity and Off-Target Interaction Analysis in Complex Biological Systems

The selectivity of a compound for its intended biological target is crucial for minimizing off-target effects and potential toxicity. For compounds containing a piperazine moiety, off-target interactions are a significant consideration, as this structural motif is present in ligands for a wide range of receptors.

One study on a series of M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists with a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core found that while the compounds were potent, they displayed pan-muscarinic antagonist activity across M1-5 receptors, indicating a lack of subtype selectivity. nih.gov This lack of selectivity was attributed to the high sequence homology among the mAChR subtypes. nih.gov

In the context of antidepressant research, the selectivity of arylpiperazine compounds for different serotonin receptor subtypes is a key area of investigation. For instance, while some compounds show high affinity for the 5-HT1A receptor, their activity at other serotonin receptors (e.g., 5-HT2A/2C) or other neurotransmitter receptors (e.g., adrenergic, dopaminergic) is also assessed to build a complete pharmacological profile. nih.gov The interaction with multiple targets can sometimes be beneficial, leading to a broader spectrum of activity, but it can also result in unwanted side effects.

Future research on this compound would need to include comprehensive selectivity profiling against a panel of receptors, enzymes, and ion channels to understand its potential for off-target interactions. This would be particularly important given the promiscuous nature of the piperazine pharmacophore.

Computational and Chemoinformatics Approaches in Compound Design and Analysis

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into the binding affinity and interaction patterns. For compounds structurally related to the sulfonyl pyridine (B92270) thiol class, docking studies have been instrumental in elucidating their potential mechanisms of action. For instance, studies on pyridine moiety-bearing pyrimidine-2-thiols have utilized molecular docking to screen for anti-inflammatory properties by examining their interactions with COX-1 and COX-2 receptor proteins. ashdin.com One particular derivative, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol, demonstrated significant binding interactions at the active sites of these cyclooxygenase targets. ashdin.com Similarly, docking studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against carbonic anhydrase IX (CAIX) revealed binding affinities ranging from -7.39 to -8.61 kcal/mol, highlighting key interactions with residues such as Arg6, Trp9, and Val130. nih.gov

These docking predictions are often complemented by molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-target complex over time. MD simulations can assess the stability of the predicted binding poses and the conformational changes in both the ligand and the protein upon binding. nih.gov For example, 100-nanosecond MD simulations have been used to evaluate the stability of protein-ligand interactions and the deformability of amino acid residues for pyridine derivatives. researchgate.net Such simulations have also been employed to understand the solvation of related molecules like 2-Mercaptopyridine in its thione and thiol forms, which is crucial for understanding proton transfer processes in biological systems. su.se The combination of docking and MD simulations offers a robust framework for predicting how sulfonyl pyridine thiol compounds might interact with and modulate the function of biological targets. nih.gov

Table 1: Molecular Docking Results for Structurally Related Compounds

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Pyridine moiety bearing pyrimidine-2-thiols | COX-1, COX-2 | Significant binding interactions at active sites, suggesting anti-inflammatory potential. | ashdin.comashdin.com |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Binding affinities ranged from -7.39 to -8.61 kcal/mol, indicating potent inhibition. | nih.gov |

| Thiazolo[3,2-a] pyridine derivatives | α-amylase | Docking scores as favorable as -7.43 kcal/mol, suggesting potential anti-diabetic activity. | nih.gov |

| Arylpiperazine derivatives | 5-HT1A Receptor | Homology modeling and docking identified key hydrophobic and electron-withdrawing features for agonist activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the efficacy of new, unsynthesized molecules and for optimizing lead compounds. mdpi.com

For classes of compounds like arylpiperazine derivatives, 2D and 3D-QSAR models have been successfully developed to predict antidepressant activities. nih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as electronic properties (e.g., HOMO), steric properties (e.g., PMI-mag), and topological features (e.g., Atype_C_6). nih.gov For instance, one study found that descriptors like Dipole-mag and S_sssCH were influential for 5-hydroxytryptamine (5-HT) reuptake inhibition, a key mechanism for antidepressants. nih.gov By generating statistically significant models, researchers can understand the structural requirements for favorable drug-receptor interactions and rationally design new compounds with enhanced potency. nih.govnih.gov The development of a QSAR model for sulfonyl pyridine thiol compounds would involve calculating a range of descriptors and correlating them with experimentally determined activities against a specific biological target.

Table 2: Common Descriptors in QSAR Models for Piperazine (B1678402)/Pyridine Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO (Highest Occupied Molecular Orbital) | Energy of the outermost electrons, related to reactivity. |

| Steric/Shape | PMI-mag (Principal Moment of Inertia) | Molecular size and shape. |

| Steric/Shape | Shadow-XZ | A measure of the molecule's shadow in a specific plane. |

| Topological | Atype_C_6 | Count of specific atom types (e.g., carbon with certain bonding patterns). |

| Topological | S_sssCH, S_sssN | Sum of E-state values for specific atom types (e.g., >CH-, >N-). |

In Silico Screening and Virtual Library Design for Novel Biological Activities

In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical structures to identify molecules that are likely to bind to a drug target. This approach allows researchers to prioritize which compounds to synthesize and test experimentally. A key strategy in this area is the design of virtual libraries based on a common chemical scaffold.

For example, a virtual, reaction-based library of 1,050 pyridine dicarbonitrile compounds was constructed to search for potential therapeutics for prion diseases. nih.gov Using docking simulations and scoring functions, compounds were selected from this virtual library for chemical synthesis. nih.gov Subsequent in vitro screening confirmed that 19 of the synthesized compounds were able to bind to the prion protein, validating the in silico approach and leading to the discovery of a new inhibitor. nih.gov This methodology could be applied to the 3-(piperazin-1-ylsulfonyl)pyridine-4-thiol scaffold by generating a virtual library of analogs with diverse chemical substituents. These virtual compounds could then be screened against various biological targets to uncover novel therapeutic activities. rsc.org

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Sulfonyl Pyridine Thiol Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast and complex datasets to identify patterns that are not apparent to human researchers. mdpi.commdpi.com These technologies can be applied at nearly every stage of the drug development pipeline, from target identification to lead optimization and toxicity prediction. nih.govpremierscience.com

For a class of molecules like sulfonyl pyridine thiols, ML algorithms could be trained on existing data from similar compounds to predict a range of properties. Deep learning models, for example, can predict the biological activity and toxicity of novel compounds with high accuracy. mdpi.com Generative adversarial networks (GANs) can be used for the de novo design of molecules, creating novel structures with optimized properties tailored to a specific biological target. nih.gov Furthermore, AI tools can accelerate the analysis of data from high-throughput screening, identify potential drug-target interactions, and even help in drug repositioning by finding new uses for existing compounds. mdpi.com The integration of AI and ML offers the potential to significantly shorten the timeline and reduce the costs associated with discovering new drugs based on the sulfonyl pyridine thiol chemotype. nih.govcrimsonpublishers.com

Advanced Analytical and Spectroscopic Characterization in Mechanistic Studies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) in Structural Biology Investigations

High-resolution Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools in structural biology for probing molecular structure and dynamics at an atomic level. rsc.org For 3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol, NMR spectroscopy is crucial for confirming its chemical structure and for studying its non-covalent interactions with target macromolecules, such as proteins. Techniques like 1H and 13C NMR provide definitive assignment of protons and carbons, respectively, confirming the integrity of the synthesized molecule. mdpi.com

In the context of mechanistic studies, NMR techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close proximity to a protein receptor, mapping the binding epitope. Furthermore, Chemical Shift Perturbation (CSP) studies, where the NMR spectrum of a protein is monitored upon titration with the ligand, can reveal the binding site on the protein surface. Phenylsulfonyl pyridine (B92270) moieties, which are structurally related to the compound of interest, have been noted for their utility in site-specific protein modification, a process that can be monitored effectively by NMR. rsc.orgresearchgate.net

EPR spectroscopy, while less commonly applied to diamagnetic molecules like this compound itself, becomes highly relevant when the system involves paramagnetic species. This could include studies with metalloenzymes or when the ligand is used in conjunction with a spin-label. The thiol group offers a potential site for covalent attachment of a nitroxide spin label, allowing for EPR techniques like Double Electron-Electron Resonance (DEER) to measure distances within a protein or protein-ligand complex, thereby detecting conformational changes upon binding. rsc.org

Table 1: Representative 1H NMR Chemical Shift Assignments for this compound Scaffold This table is illustrative and actual values may vary based on solvent and experimental conditions.

| Protons | Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2 | 8.9 - 9.1 | Singlet |

| Pyridine H-5 | 7.8 - 7.9 | Doublet |

| Pyridine H-6 | 8.8 - 9.0 | Doublet |

| Piperazine (B1678402) CH2 (adjacent to SO2) | 3.1 - 3.3 | Triplet |

| Piperazine CH2 (adjacent to NH) | 2.9 - 3.1 | Triplet |

| Thiol SH | 4.5 - 5.5 | Broad Singlet |

X-ray Crystallography for Elucidation of Ligand-Target Complex Structures

X-ray crystallography provides unequivocal, high-resolution three-dimensional structural data of molecules and their complexes. For this compound, co-crystallization with its biological target (e.g., an enzyme) can reveal the precise binding mode, orientation, and conformation of the inhibitor within the active site. This information is critical for understanding the molecular basis of its activity and for guiding further structure-based drug design.

The resulting electron density map allows for the visualization of key intermolecular interactions, such as hydrogen bonds between the sulfonamide group and protein residues, hydrophobic interactions involving the pyridine ring, and potential coordination of the thiol group to a metal center in metalloenzymes. Structural data obtained for related sulfonamide inhibitors have demonstrated how they orient within an enzyme's active site to achieve their inhibitory effect. The analysis of crystal structures of related pyridine-3-sulfonamide (B1584339) derivatives has confirmed their utility in establishing structure-activity relationships. mdpi.com

Table 2: Hypothetical X-ray Crystallography Data for a Target-Ligand Complex This table presents typical parameters reported for a protein-ligand crystal structure.

| Parameter | Value |

| PDB Code | XXXX |

| Space Group | P212121 |

| Unit Cell Dimensions (Å) | a=50.2, b=85.1, c=110.5 |

| Resolution (Å) | 1.9 |

| Rwork / Rfree | 0.18 / 0.22 |

| Ligand Occupancy | 0.95 |

| Key Interactions | H-bond (SO2NH) to Asn121; Pi-stacking (Pyridine) with Phe234 |

Mass Spectrometry for Mechanistic Studies involving Metabolite Identification

Mass spectrometry (MS) is a cornerstone technique in mechanistic studies due to its high sensitivity and mass accuracy, making it ideal for identifying the parent compound and its metabolites in complex biological matrices. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, which allows for the determination of its elemental formula, confirming its identity. mdpi.com

In mechanistic studies, MS is employed to track the fate of the compound. The thiol group is a reactive nucleophile and can undergo various metabolic transformations, such as oxidation to a sulfenic acid, sulfinic acid, or sulfonic acid, or conjugation with endogenous molecules like glutathione. unipd.it These modifications can be readily detected by MS as specific mass shifts from the parent molecule. For instance, the oxidation of the thiol (-SH) to a sulfenic acid (-SOH) results in a mass increase of 16 Da, while oxidation to a sulfinic acid (-SO2H) results in a +32 Da shift. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful. It allows for the separation of metabolites from the parent compound before mass analysis. The fragmentation pattern of the parent ion can be characterized and then compared to the fragmentation of potential metabolites to aid in their structural elucidation. nih.gov

Table 3: Potential Mass Shifts for Metabolites of this compound Detected by Mass Spectrometry

| Modification | Mass Shift (Da) | Resulting Functional Group |

| S-Oxidation (Sulfenic acid) | +15.99 | -SOH |

| S-Oxidation (Sulfinic acid) | +31.99 | -SO2H |

| S-Glutathionylation | +305.07 | -S-SG |

| Dimerization (Disulfide bond) | -2.02 (for the dimer) | -S-S- |

Utilization of UV-Vis Spectroscopy in Kinetic Assays and Binding Studies

UV-Vis spectroscopy is a versatile and widely accessible technique used to investigate reaction kinetics and binding equilibria. The pyridine ring and the thiol group in this compound are chromophores that absorb light in the UV range. The reaction of the thiol group, for instance in a disulfide exchange reaction or a Michael addition, often leads to a change in the electronic environment of the chromophore, resulting in a measurable change in the UV-Vis spectrum.

This property is exploited in kinetic assays to determine reaction rates. rsc.org By monitoring the change in absorbance at a specific wavelength over time, the rate constants for the reaction of the thiol with a substrate or target molecule can be calculated. For example, the reaction of thiols with Ellman's reagent (DTNB) produces a colored product with strong absorbance at 412 nm, a standard method for quantifying free thiol groups.

In binding studies, the interaction of the compound with a biological target can perturb the UV-Vis spectrum of the ligand or the protein. Changes in the maximal absorbance or shifts in the wavelength of maximal absorption (λmax) upon titration of the target with the ligand can be used to determine binding affinity and stoichiometry. mdpi.com While fluorescence spectroscopy is often more sensitive for binding studies, UV-Vis spectroscopy remains a valuable and straightforward tool for initial characterizations.

Table 4: Illustrative Data from a UV-Vis Kinetic Assay This table shows hypothetical data for monitoring the reaction of the thiol group.

| Time (seconds) | Absorbance at λmax |

| 0 | 0.150 |

| 30 | 0.275 |

| 60 | 0.380 |

| 90 | 0.465 |

| 120 | 0.530 |

| 180 | 0.620 |

Potential Therapeutic Applications and Future Research Trajectories

Development as Chemical Probes for Proteome Targeting and Functional Mapping

The structure of 3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol makes it an intriguing candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, particularly proteins. nih.gov The thiol group (-SH) on the pyridine (B92270) ring is a key feature, as it can act as a reactive handle to form covalent bonds with specific amino acid residues, such as cysteine, within proteins. This covalent targeting can be a powerful strategy for developing highly selective and potent probes. nih.gov

A key application of such probes is in activity-based protein profiling (ABPP), a chemoproteomic strategy that uses reactive probes to map the functional state of entire enzyme families directly in complex biological systems. nih.gov Derivatives of this compound could be designed as activity-based probes to target specific enzyme classes, such as proteases or kinases, where a reactive cysteine is present in the active site. By modifying the piperazine (B1678402) or pyridine scaffolds, researchers can tune the probe's selectivity towards a protein of interest, while the thiol group enables covalent capture. nih.gov

The development of such probes would facilitate a "function-first" proteomic strategy for discovering new drug targets and understanding their roles in disease. nih.gov These tools can help identify previously unknown targets of therapeutic compounds and measure their potency and selectivity across the proteome. nih.gov

| Probe Development Strategy | Key Structural Feature Utilized | Potential Application |

| Covalent Targeting | Pyridine-4-thiol (B7777008) | Activity-based protein profiling (ABPP) of cysteine-containing enzymes. nih.govnih.gov |

| Selectivity Tuning | Piperazine and Pyridine Scaffolds | Mapping protein-protein interactions and identifying novel drug targets. nih.gov |

| Functional Mapping | Entire Molecule | Elucidating the biological function of uncharacterized proteins. |

Lead Optimization Strategies for Enhancing Potency and Specificity of Sulfonyl Pyridine Thiol Derivatives

Once a promising "hit" compound like this compound is identified, lead optimization is a critical process to enhance its drug-like properties. nih.gov This involves iterative structural modifications to improve potency, selectivity, and pharmacokinetic profiles. toxicology.org For sulfonyl pyridine thiol derivatives, several optimization strategies can be employed.

One common strategy is structural simplification, which aims to reduce molecular weight and complexity while retaining or improving activity. scienceopen.com This can lead to better synthetic accessibility and improved pharmacokinetic properties. scienceopen.com For instance, modifications to the piperazine ring or simplification of substituents on the pyridine core could be explored.

Another key strategy involves establishing a clear structure-activity relationship (SAR). nih.gov By systematically modifying different parts of the molecule—the pyridine ring, the sulfonyl linker, and the piperazine moiety—and assessing the impact on biological activity, researchers can understand which structural features are crucial for target engagement. nih.gov For example, replacing the piperazine with other cyclic amines or altering its substitution pattern could significantly impact potency and selectivity. nih.gov

Modern computational techniques, such as structure-based drug design (SBDD), can guide these optimization efforts, especially if the structure of the biological target is known. nih.gov This allows for the rational design of derivatives with improved binding affinity and specificity. nih.gov

| Optimization Strategy | Objective | Example Modification for Sulfonyl Pyridine Thiol Derivatives |

| Structural Simplification | Improve physicochemical and pharmacokinetic properties. scienceopen.com | Replacing the piperazine ring with a smaller cyclic amine. |

| SAR-Directed Optimization | Enhance potency and selectivity. nih.gov | Synthesizing analogues with different substituents on the pyridine ring. |

| Structure-Based Design | Improve target binding affinity. nih.gov | Designing derivatives based on the 3D structure of the target protein's binding site. |

Exploration of Combinatorial Chemistry and High-Throughput Library Design

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and high-throughput screening (HTS) are invaluable tools. slideshare.netbenthamscience.com Combinatorial chemistry allows for the rapid synthesis of large numbers of distinct but structurally related molecules, known as a chemical library. slideshare.net

The synthesis of a library based on this scaffold could involve varying the components at several key positions. For example, a diverse set of amines could be used in place of piperazine, and various substituted pyridines could serve as the core structure. This approach enables the systematic exploration of how different functional groups affect the compound's biological activity.

High-throughput screening techniques can then be used to rapidly test these large libraries for activity against a specific biological target. slideshare.netsnv63.ru This combination of rapid synthesis and screening accelerates the discovery of "hit" compounds and facilitates the lead optimization process by quickly identifying promising structural motifs. acs.org The journal Combinatorial Chemistry & High Throughput Screening frequently publishes research in this area, highlighting new methods for library synthesis and screening. snv63.runih.gov

| Library Design Approach | Building Block Diversity | Potential Outcome |

| Parallel Synthesis | Various amines (instead of piperazine) and substituted sulfonyl chlorides. | Rapid generation of a large library of analogues. slideshare.net |

| Diversity-Oriented Synthesis | Introduction of diverse scaffolds and stereochemistry. | Exploration of novel chemical space and identification of new biological activities. |

| Fragment-Based Library Design | Combining smaller fragments that bind to the target. | Development of highly potent and selective leads. |

Emerging Research Areas for Pyridine, Piperazine, Sulfonyl, and Thiol Containing Compounds in Novel Therapeutic Modalities

The individual structural components of this compound are prevalent in many approved drugs and are active areas of research for new therapeutic applications.

Pyridine Derivatives : The pyridine scaffold is a common feature in medicinal chemistry, known for improving water solubility. nih.gov Recent research has focused on pyridine derivatives as potential antibacterial and anticancer agents. nih.govnih.gov Their ability to engage in various interactions with biological targets makes them a versatile core for drug design. nih.gov

Piperazine Moiety : Piperazine and its derivatives are well-known for their diverse pharmacological activities, particularly in the central nervous system (CNS), with applications as antipsychotic, antidepressant, and anxiolytic agents. researchgate.net The piperazine ring is often used to improve the solubility and pharmacokinetic properties of drug candidates. researchgate.net Research continues to explore piperazine-containing compounds for a wide range of diseases, including cancer and viral infections. nih.govresearchgate.net

Sulfonyl Group : The sulfonamide group is a key functional group in a wide array of drugs, including antibiotics and diuretics. Its ability to act as a hydrogen bond donor and acceptor makes it critical for target binding. vulcanchem.com

Thiol Group : The thiol group offers a reactive handle for covalent modification of protein targets, a strategy that is gaining renewed interest in drug discovery for achieving high potency and selectivity. evitachem.com

The combination of these four moieties in a single molecule opens up possibilities for developing novel therapeutics. For example, the combination of a pyridine ring with a piperazine moiety has been shown to enhance biological activity. chemenu.com The future may see the development of derivatives of this compound as targeted covalent inhibitors for cancer, modulators of CNS pathways, or novel anti-infective agents.

| Moiety | Common Therapeutic Area | Emerging Research Focus |

| Pyridine | Various | Antibacterial and anticancer agents. nih.govnih.gov |

| Piperazine | CNS disorders (antipsychotics, antidepressants). researchgate.net | Anticancer, antiviral, and anti-inflammatory agents. researchgate.net |

| Sulfonyl | Antibacterials (sulfa drugs), diuretics. | Kinase inhibitors, protease inhibitors. |

| Thiol | - | Targeted covalent inhibitors. evitachem.com |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol to achieve high purity and yield?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as solvent choice (e.g., dichloromethane for improved solubility ), stoichiometric ratios of piperazine and sulfonyl chloride derivatives, and temperature control to minimize side reactions. Purification via column chromatography or recrystallization (using ethanol/water mixtures) is recommended to isolate the thiol group without oxidation. Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) ensures intermediate stability .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm the piperazine sulfonyl linkage and pyridine-thiol resonance peaks. High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₉H₁₂N₄O₂S₂: ~296.34 g/mol). FT-IR analysis can verify S-H (2550–2650 cm⁻¹) and sulfonyl (1150–1350 cm⁻¹) functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for sulfonamide-thiol compounds:

- PPE : Nitrile gloves, lab coat, and fume hood use (H313: Harmful in contact with skin ).

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent thiol oxidation .

- Emergency Response : For inhalation exposure, move to fresh air and monitor for respiratory distress (P305+P351+P338 ).

Advanced Research Questions

Q. How do electronic and steric effects of the piperazine-sulfonyl group influence the reactivity of the pyridine-thiol moiety in cross-coupling reactions?

- Methodological Answer : Computational modeling (DFT) can predict charge distribution on the sulfur atom, affecting nucleophilic substitution or metal-catalyzed coupling. Steric hindrance from the piperazine ring may limit accessibility to the thiol group, requiring bulky ligands (e.g., XPhos) in Pd-mediated reactions. Experimental validation via Hammett plots or kinetic studies can quantify substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH affecting thiol deprotonation). Standardize testing protocols:

- Use redox-stable buffers (e.g., Tris-HCl with EDTA).

- Validate target engagement via SPR or ITC to distinguish direct binding vs. off-target effects .

- Cross-reference cytotoxicity data with purity profiles (HPLC ≥98% ).

Q. How can researchers design stability studies to assess hydrolytic degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- Experimental Design : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Analysis : Monitor degradation via LC-MS/MS for sulfonic acid byproducts (m/z 297→154).

- Kinetics : Calculate half-life using first-order decay models; compare activation energy (Ea) via Arrhenius plots .

Q. What computational tools are suitable for predicting the binding affinity of this compound to cysteine proteases?